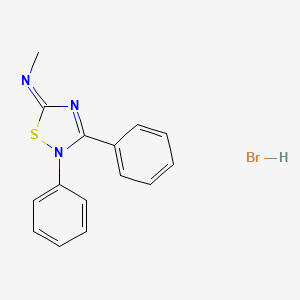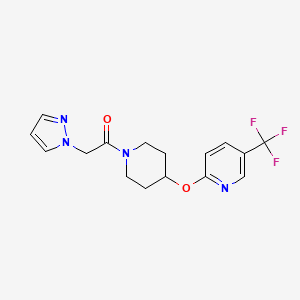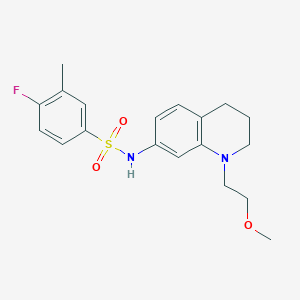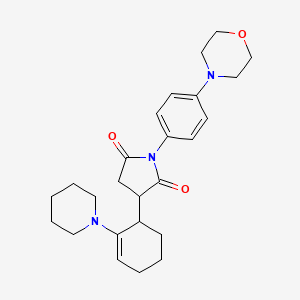![molecular formula C15H13FN2O3S B2973169 [2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 878470-14-5](/img/structure/B2973169.png)
[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine-based molecule that has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of [2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the development of neurodegenerative diseases. It may also work by modulating certain receptors or ion channels in the body.
Biochemical and Physiological Effects:
[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been shown to induce apoptosis or cell death in cancer cells. In addition, this compound has been found to have antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate in lab experiments is its potential as a fluorescent probe. It can be used to label certain proteins or molecules in cells and tissues, allowing for visualization and tracking. Another advantage is its potential as a ligand in pharmacology. It can be used to study the interactions between receptors and drugs, which can aid in drug discovery and development.
One limitation of using this compound in lab experiments is its toxicity. It has been found to be toxic to certain cell lines at high concentrations. Another limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate. One direction is the further investigation of its potential as a fluorescent probe. This can include the development of new derivatives with improved properties. Another direction is the study of its potential as a therapeutic agent for neurodegenerative diseases. This can include the development of new delivery methods and the optimization of its pharmacokinetic properties. Finally, the study of its mechanism of action and its interactions with other proteins and molecules can lead to a better understanding of its potential applications.
Synthesemethoden
The synthesis of [2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate involves a series of chemical reactions. The starting materials include 2-methylsulfanylpyridine-3-carboxylic acid, 3-fluoroaniline, and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and a solvent such as dichloromethane or tetrahydrofuran. The final product is obtained by purification through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate has been studied for its potential use in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. It has also been investigated for its use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been studied for its potential use as a fluorescent probe in biochemistry and as a ligand in pharmacology.
Eigenschaften
IUPAC Name |
[2-(3-fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-22-14-12(6-3-7-17-14)15(20)21-9-13(19)18-11-5-2-4-10(16)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUDIYVOHRLUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)

![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)



![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)

![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)
![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)